Oryzalin Oryzalin Oryzalin is an herbicide of the dinitroaniline class of compounds which works through the disruption of microtubules. It is a selective preemergence surface-applied herbicide used for control of annual grasses and broadleaf weeds in fruit trees, nut trees, vineyards, established bermudagrass turf and established ornamentals. It inhibits the growth of germinating weed seeds. It is available in aqueous suspension, dry flowable, and wettable powder formulations. Oryzalin is a sulfonamide that is benzenesulfonamide substituted at positions 3 and 5 by nitro groups and at position 4 by a dipropylamino group. It has a role as a herbicide, an agrochemical and an antimitotic. It is a sulfonamide, a C-nitro compound, an aromatic amine and a tertiary amino compound. Oryzalin is an effective inhibitor of human carbonic anhydrases (CAs). Eleven out of 12 catalytically active human CAs were strongly inhibited by oryzalin and exhibited affinities of approximately 2–2000 nM. Oryzalin has been shown to bind specifically to plant tubulin in vitro, inhibited its polymerization, and partly depolymerize taxol-stabilized microtubules. It also inhibits polymerization of leishmania microtubules in vitro.
Brand Name: Vulcanchem
CAS No.: 19044-88-3
VCID: VC0097938
InChI: InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)
SMILES: CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]
Molecular Formula: C12H18N4O6S
Molecular Weight: 346.36 g/mol

Oryzalin

CAS No.: 19044-88-3

Main Products

VCID: VC0097938

Molecular Formula: C12H18N4O6S

Molecular Weight: 346.36 g/mol

Purity: 95%

Oryzalin - 19044-88-3

CAS No. 19044-88-3
Product Name Oryzalin
Molecular Formula C12H18N4O6S
Molecular Weight 346.36 g/mol
IUPAC Name 4-(dipropylamino)-3,5-dinitrobenzenesulfonamide
Standard InChI InChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)
Standard InChIKey UNAHYJYOSSSJHH-UHFFFAOYSA-N
SMILES CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]
Canonical SMILES CCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]
Boiling Point Decomp @ 265 °C
Colorform Yellow-orange crystals
Melting Point 141.0 °C
137-138 °C
Physical Description Oryzalin appears as yellow-orange crystals. Non corrosive. Used as an herbicide.
Description Oryzalin is an herbicide of the dinitroaniline class of compounds which works through the disruption of microtubules. It is a selective preemergence surface-applied herbicide used for control of annual grasses and broadleaf weeds in fruit trees, nut trees, vineyards, established bermudagrass turf and established ornamentals. It inhibits the growth of germinating weed seeds. It is available in aqueous suspension, dry flowable, and wettable powder formulations. Oryzalin is a sulfonamide that is benzenesulfonamide substituted at positions 3 and 5 by nitro groups and at position 4 by a dipropylamino group. It has a role as a herbicide, an agrochemical and an antimitotic. It is a sulfonamide, a C-nitro compound, an aromatic amine and a tertiary amino compound. Oryzalin is an effective inhibitor of human carbonic anhydrases (CAs). Eleven out of 12 catalytically active human CAs were strongly inhibited by oryzalin and exhibited affinities of approximately 2–2000 nM. Oryzalin has been shown to bind specifically to plant tubulin in vitro, inhibited its polymerization, and partly depolymerize taxol-stabilized microtubules. It also inhibits polymerization of leishmania microtubules in vitro.
Purity 95%
Shelf Life Stable under normal storage conditions. Decomposed by UV irradiation.
The shelf life of these formulations is more than 2 years.
Solubility Soluble in ethanol; practically insoluble in hexane.
Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)
In water, 2.5 mg/l @ 25 °C
Synonyms ORYZALIN; 19044-88-3; Surflan; Dirimal; 4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide
Vapor Pressure 9.75X10-9 mm Hg @ 25 °C
Reference 1: Baranauskiene L, Matulis D. Herbicide oryzalin inhibits human carbonic anhydrases in vitro. J Biochem Mol Toxicol. 2017;31(6):10.1002/jbt.21894. doi:10.1002/jbt.21894
2: Allum JF, Bringloe DH, Roberts AV. Chromosome doubling in a Rosa rugosa Thunb. hybrid by exposure of in vitro nodes to oryzalin: the effects of node length, oryzalin concentration and exposure time. Plant Cell Rep. 2007;26(11):1977–1984. doi:10.1007/s00299-007-0411-y
3: Yue M, Chen CS, Liao J, Sun J, Shen WJ. Zhong Yao Cai. 2011;34(1):4–8.
4: Makioka A, Kumagai M, Ohtomo H, Kobayashi S, Takeuchi T. Effect of the antitubulin drug oryzalin on the encystation of Entamoeba invadens. Parasitol Res. 2000;86(8):625–629. doi:10.1007/pl00008542
5: Morejohn LC, Bureau TE, Molè-Bajer J, Bajer AS, Fosket DE. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro. Planta. 1987;172(2):252–264. doi:10.1007/BF00394595
6: Hall LC, Okihiro M, Johnson ML, Teh SJ. Surflan and oryzalin impair reproduction in the teleost medaka (Oryzias latipes). Mar Environ Res. 2007;63(2):115–131. doi:10.1016/j.marenvres.2006.07.003
7: de J da S de Carvalho M, Gomes VB, da S Souza A, Aud FF, Santos-Serejo JA, Oliveira EJ. Inducing autotetraploids in cassava using oryzalin and colchicine and their in vitro morphophysiological effects. Genet Mol Res. 2016;15(2):10.4238/gmr.15028281. Published 2016 Jun 21. doi:10.4238/gmr.15028281
8: Langhans M, Niemes S, Pimpl P, Robinson DG. Oryzalin bodies: in addition to its anti-microtubule properties, the dinitroaniline herbicide oryzalin causes nodulation of the endoplasmic reticulum. Protoplasma. 2009;236(1-4):73–84. doi:10.1007/s00709-009-0059-2
9: Lopes RM, Gaspar MM, Pereira J, et al. Liposomes versus lipid nanoparticles: comparative study of lipid-based systems as oryzalin carriers for the treatment of leishmaniasis. J Biomed Nanotechnol. 2014;10(12):3647–3657. doi:10.1166/jbn.2014.1874
10: Kang G, Kim J, Jeon Y, Kim TH. Crystal structure of oryzalin. Acta Crystallogr E Crystallogr Commun. 2015;71(Pt 6):o429. Published 2015 May 30. doi:10.1107/S205698901500955X
PubChem Compound 29393
Last Modified Nov 11 2021
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